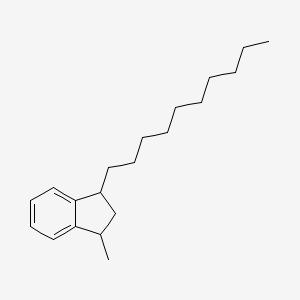

1-Decyl-3-methylindan

Description

Significance of the Indan (B1671822) Ring System in Organic Chemistry Research

The indan ring system, also known as benzocyclopentane, is a privileged scaffold in chemical research due to its versatile applications. ljmu.ac.ukresearchgate.net This structural unit is a cornerstone in the synthesis of a wide array of complex molecules and is found in numerous biologically active compounds. ljmu.ac.uk For instance, derivatives of indan are well-known for their anti-inflammatory properties, with drugs like Sulindac and Clidanac being prominent examples. ljmu.ac.ukresearchgate.net Furthermore, the indan-1,3-dione skeleton is a known anticoagulant. ljmu.ac.ukresearchgate.net

The utility of indan derivatives extends beyond pharmaceuticals. They are employed as versatile building blocks in the synthesis of various heterocyclic compounds, including those with potential as antiviral, antibacterial, and anticancer agents. beilstein-journals.orgresearchgate.net The rigid, bicyclic nature of the indan system also makes it a valuable component in the design of new materials, where its structural properties can be harnessed to create polymers and resins with specific characteristics. ontosight.aiontosight.ai The ability to functionalize the indan core at various positions allows for the fine-tuning of its chemical and physical properties, making it a subject of continuous interest in synthetic organic chemistry. beilstein-journals.org

Rationale for Focused Investigation of 1-Decyl-3-methylindan

Despite the broad interest in the indan chemical class, specific research on this compound is notably absent from the current scientific literature. A search of prominent chemical databases reveals no published studies or patents specifically detailing the synthesis or application of this compound. uni.lu This lack of information, however, presents a compelling rationale for its focused investigation.

The unique structural features of this compound suggest several avenues of potential scientific inquiry. The presence of a long, ten-carbon alkyl (decyl) chain attached to the indan ring introduces significant lipophilicity. This characteristic could be exploited in the development of novel surfactants or lubricants, where the combination of the rigid indan headgroup and the flexible alkyl tail could impart desirable interfacial properties.

Furthermore, the substitution pattern of a methyl group at the 3-position and a decyl group at the 1-position creates a chiral center. This chirality opens up possibilities for research in stereochemistry and the synthesis of enantiomerically pure compounds. Chiral molecules are of paramount importance in pharmaceutical research, as different enantiomers of a drug can exhibit vastly different biological activities.

The investigation of this compound could also contribute to a more fundamental understanding of how long alkyl chains influence the physical and chemical properties of the indan ring system. Such studies would fill a significant gap in the knowledge base of alkylated indans and could pave the way for the design of new indan-based molecules with tailored functionalities.

Historical Development and Key Milestones in Indan Chemistry Relevant to this compound

The history of indan chemistry is rich with the development of synthetic methodologies that have enabled the construction of this important bicyclic system. Early methods for the synthesis of indanones, which are key precursors to indans, date back to the 1920s. beilstein-journals.org

A cornerstone of indan synthesis is the Friedel-Crafts reaction, a classic method for the alkylation and acylation of aromatic rings. beilstein-journals.org This reaction has been widely employed to construct the indan skeleton from suitable precursors. Another significant advancement in indan synthesis is the Nazarov cyclization, an electrocyclic reaction that can form cyclopentenones, which can then be converted to indanones. beilstein-journals.org

The development of these and other synthetic routes has been crucial for accessing a wide variety of substituted indans. For instance, the synthesis of methylated indans has been a subject of study, providing valuable spectroscopic and physical data for this subclass of compounds. acs.org While the direct synthesis of this compound has not been reported, the established methods for creating alkylated indans provide a clear roadmap for its potential synthesis. acs.org The alkylation of indan and its derivatives using various reagents is a well-documented area of research, suggesting that the introduction of a decyl group onto the indan core is a feasible synthetic endeavor. acs.org

Current Research Landscape and Gaps Pertaining to Alkylated Indans

The current research landscape for alkylated indans is diverse, with studies focusing on their synthesis, physicochemical properties, and potential applications. Research has explored the synthesis of various alkylated indans, including those with methyl, ethyl, and isopropyl groups. okstate.edu These studies have provided valuable data on the spectroscopic properties and chemical behavior of these compounds. acs.orgokstate.edu

However, a significant gap exists in the literature concerning indans bearing long alkyl chains. While the synthesis of long-chain alkyl bromides and their use in alkylation reactions are known, their specific application to the indan ring system is not well-documented. nih.gov The introduction of long alkyl chains can dramatically alter the properties of a molecule, and the lack of research on compounds like this compound means that these potential properties remain unexplored. researchgate.net

Furthermore, while the biological activities of many indan derivatives have been investigated, the influence of long alkyl substituents on these activities is an open question. asianpubs.org Some studies suggest that alkylated polycyclic aromatic hydrocarbons can have different toxicity profiles compared to their parent compounds, highlighting the need for further investigation into the biological effects of long-chain alkylated indans. researchgate.net The complete absence of literature or patent data for this compound underscores this significant research gap. uni.lu

Detailed Research Findings

While specific experimental data for this compound is not available in the peer-reviewed literature, its basic physicochemical properties can be predicted using computational models. These predictions offer a starting point for understanding the potential characteristics of this compound.

Predicted Physicochemical Properties of this compound

Compound Names Mentioned in this Article

Structure

3D Structure

Properties

CAS No. |

33425-50-2 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1-decyl-3-methyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C20H32/c1-3-4-5-6-7-8-9-10-13-18-16-17(2)19-14-11-12-15-20(18)19/h11-12,14-15,17-18H,3-10,13,16H2,1-2H3 |

InChI Key |

RTYGVBRBJCTRMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1CC(C2=CC=CC=C12)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Decyl 3 Methylindan and Indan Derivatives

Strategies for Indan (B1671822) Skeleton Formation

The construction of the bicyclic indan scaffold is a fundamental step and can be achieved through several cyclization strategies. These methods primarily focus on forming the five-membered ring fused to a benzene (B151609) ring.

Intramolecular reactions are highly effective for forming the indan skeleton, offering good control over regioselectivity. Key approaches include classical acid-catalyzed cyclizations and modern transition-metal-catalyzed methods.

A prevalent and classical method for synthesizing the indan core involves the intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides to form an intermediate 1-indanone (B140024). This ketone can then be reduced to the indan scaffold. This reaction is typically promoted by a Lewis acid or a Brønsted superacid. researchgate.netrsc.orgnih.gov

The general mechanism involves the formation of an acylium ion from a 3-phenylpropanoic acid derivative, which then undergoes electrophilic aromatic substitution onto the appended benzene ring to form the five-membered ketone ring of indanone. A variety of acid catalysts have been employed to facilitate this transformation. nih.govresearchgate.net

Key Research Findings:

Lewis Acid Catalysis: Niobium pentachloride (NbCl₅) has been shown to be an effective catalyst for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, allowing the reaction to proceed in good yields under mild conditions at room temperature. researchgate.net NbCl₅ can act both as a reagent to convert the carboxylic acid to the more reactive acyl chloride and as the Lewis acid catalyst for the cyclization. researchgate.net

Superacid Catalysis: Triflic acid (CF₃SO₃H), a Brønsted superacid, is also highly effective in promoting these cyclizations, even with amide precursors instead of the more common carboxylic acids or acyl chlorides. nih.gov

Alternative Acylating Agents: Derivatives of Meldrum's acid have been used as effective acylating agents in intramolecular Friedel-Crafts reactions to form 1-indanones under mild conditions, catalyzed by various metal triflates. uwaterloo.ca

| Catalyst Type | Example Catalyst | Substrate | Key Features |

| Lewis Acid | Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | Mild conditions (room temperature), good yields. researchgate.net |

| Brønsted Superacid | Triflic Acid (CF₃SO₃H) | 3-Phenylpropanamides | Effective for less reactive amide substrates. nih.gov |

| Metal Triflate | Scandium Triflate (Sc(OTf)₃) | Benzyl Meldrum's acids | High functional group tolerance. uwaterloo.ca |

Palladium-catalyzed reactions have become powerful tools in organic synthesis for forming carbon-carbon bonds. mdpi.com Intramolecular Heck reactions and C-H activation/cyclization cascades are prominent palladium-catalyzed methods for constructing cyclic structures, including indan-like frameworks. rsc.orgnih.gov

In the context of indan synthesis, a typical strategy would involve an ortho-halogenated phenyl precursor with a suitably positioned alkene. The palladium catalyst facilitates an intramolecular coupling between the aromatic ring and the alkene to form the five-membered ring.

Key Research Findings:

Migratory Cyclization: A palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has been developed to afford various benzoheterocyclic compounds, including inden-1-one products. nih.gov This process involves an unexpected cascade with a key trans-1,2-palladium migration step. nih.gov

C-H Imidoylative Cyclization: Palladium catalysis has been used for the asymmetric synthesis of axially chiral compounds containing indole-fused N-heteroaromatic frameworks, demonstrating the power of Pd-catalyzed C-H activation for building fused ring systems. mdpi.com While focused on nitrogen heterocycles, the principles are applicable to carbocyclic systems like indan.

General Cycloisomerization: Palladium complexes are versatile catalysts for cycloisomerization reactions, which can form cyclopentenone ring systems embedded in larger structures. divyarasayan.org These reactions often favor the 5-exo-trig cyclization pathway, which is ideal for forming the indan ring. divyarasayan.org

| Reaction Type | Catalyst System | Substrate Type | Product |

| Migratory Cyclization | Pd(OAc)₂ / DPEPhos | α-bromovinyl ketone | Inden-1-one nih.gov |

| Intramolecular Heck | Palladium(II)-PEG | N-allyl-2-haloanilines | 3-methyl indoles rsc.org |

| C-H Imidoylation | Palladium Catalyst | Isocyanides | Indole-fused N-heterocycles mdpi.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemicals.gov.inafricanjournalofbiomedicalresearch.com In the synthesis of indan derivatives, this translates to using environmentally benign catalysts, safer solvents (or solvent-free conditions), and energy-efficient methods like microwave irradiation. pharmabiz.combeilstein-journals.org

Key Research Findings:

Microwave-Assisted Synthesis: An environmentally benign synthesis of 1-indanones from 3-arylpropanoic acids has been reported using microwave-assisted intramolecular Friedel–Crafts acylation. beilstein-journals.org The reaction is catalyzed by a metal triflate in a triflate-anion ionic liquid, which can be recovered and reused. beilstein-journals.org

Solid-Supported Catalysts: Heterogeneous catalysts, such as montmorillonite (B579905) KSF clay, have been used for the microwave-mediated synthesis of indan-1,3-diones, offering advantages like easy catalyst recovery and recycling. encyclopedia.pub Silica sulfuric acid has also been employed as a solid-supported acid catalyst for constructing spiro 1,3-indanedione derivatives under solvent-free conditions. nih.gov

Avoiding Hazardous Reagents: Green chemistry approaches often focus on replacing hazardous reagents. For instance, using alcohols as alkylating agents in the presence of a suitable catalyst generates only water as a byproduct, representing a highly atom-economical and environmentally friendly process. chemrxiv.orgwikipedia.org

Beyond the mainstream methods, other ring-closing reactions can be employed to construct the indan scaffold, offering alternative pathways for accessing these structures. nih.gov Ring-closing metathesis (RCM) is a powerful technique for forming cyclic compounds, including five-membered rings. medwinpublishers.com While widely used for unsaturated rings, subsequent reduction can yield the saturated indan system. The reaction typically uses ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high functional group tolerance. medwinpublishers.com

Baldwin's rules provide a set of guidelines for predicting the favorability of various ring-closing reactions based on the geometry of the transition state. libretexts.org For indan synthesis, a 5-exo-trig cyclization is generally favored, which aligns with many of the successful synthetic strategies. divyarasayan.orglibretexts.org

Intramolecular Cyclization Approaches

Installation of Alkyl Substituents (Decyl and Methyl Groups)

To synthesize the target molecule, 1-Decyl-3-methylindan, the decyl and methyl groups must be introduced onto the indan skeleton. This can be achieved either by starting with appropriately substituted precursors before cyclization or by functionalizing a pre-formed indan or indanone intermediate.

Methods for Alkylation:

Friedel-Crafts Alkylation: This classic method can introduce alkyl groups onto the aromatic ring of an existing indan molecule using an alkyl halide (e.g., 1-bromodecane) and a Lewis acid catalyst. However, this method can suffer from issues like polysubstitution and carbocation rearrangements. wikipedia.org

Alkylation of Indanone Intermediates: A more controlled approach involves the alkylation of an indanone precursor. The enolate of 1-indanone can be formed using a strong base and then reacted with an alkyl halide. This would typically place the substituent at the C2 position. To achieve substitution at C1 and C3 of the final indan, a multi-step sequence is necessary. For example, a Grignard reaction on 1-indanone with a methyl Grignard reagent, followed by dehydration and reduction, could install the methyl group at the C1 position. A similar sequence could be envisioned for the decyl group.

Reductive Amination/Alkylation: Nickel-catalyzed C3-selective alkylation of 2-oxindoles using primary alcohols has been demonstrated, showcasing modern catalytic methods for installing alkyl groups on related heterocyclic systems. researchgate.net

Starting Material Strategy: The most direct route often involves incorporating the substituents into the starting materials prior to the ring-closing reaction. For the synthesis of this compound via an intramolecular Friedel-Crafts reaction, one could start with a molecule like 4-phenyl-2-methyltetradecanoic acid. Cyclization of this precursor would directly yield 3-methyl-1-decyl-indan-1-one, which can then be reduced to the target molecule.

The choice of synthetic strategy depends on the availability of starting materials, desired stereochemistry, and the need for scalability and adherence to green chemistry principles.

Directed Alkylation Reactions of Indan Cores

Direct alkylation of an indan nucleus offers a conceptually straightforward route. This method involves the deprotonation of a C-H bond at a benzylic position (C1 or C3) to form a carbanion, which then acts as a nucleophile to attack an alkylating agent. For the synthesis of this compound, a sequential alkylation could be envisioned.

However, this approach presents significant challenges:

Regioselectivity: Controlling which benzylic position (C1 or C3) is alkylated first.

Polyalkylation: The introduction of one alkyl group can influence the reactivity of the remaining benzylic position, potentially leading to mixtures of mono- and di-alkylated products.

Stereoselectivity: The sequential addition of two different substituents creates a mixture of cis and trans diastereomers, which can be difficult to separate.

A more controlled method involves the alkylation of indanone precursors, where the carbonyl group activates the adjacent C2 position. While this is not directly applicable for C1 or C3 substitution, it highlights the principle of using activating groups to direct alkylation. nih.gov

Functional Group Interconversions for Alkyl Chain Incorporation

A more versatile and controllable strategy involves the use of functional group interconversions (FGI) on an indan or indanone skeleton. fiveable.me This approach allows for the carbon framework to be built first, with the alkyl chains introduced through reliable and well-understood reactions. ub.eduimperial.ac.ukslideshare.net A common precursor for such syntheses is 1-indanone.

Plausible Synthetic Route via FGI:

Introduction of the Methyl Group: Starting with 1-indanone, a Grignard reaction with methylmagnesium bromide (CH₃MgBr) would yield 1-methyl-1-indanol.

Dehydration: Acid-catalyzed dehydration of the resulting tertiary alcohol would form 1-methylindene (B165137).

Introduction of the Decyl Group: The 1-methylindene intermediate could then be subjected to a reaction with a decyl nucleophile, such as a Gilman cuprate (B13416276) (Dec₂CuLi), via a conjugate addition. Alternatively, Friedel-Crafts alkylation of the electron-rich double bond with 1-bromodecane (B1670165) could be explored.

Reduction: The final step would involve the catalytic hydrogenation of the remaining double bond in the five-membered ring to yield the saturated this compound. The stereochemical outcome of this step would be influenced by the steric hindrance of the existing substituents.

Another viable FGI pathway begins with a Knoevenagel condensation reaction on 1,3-indandione (B147059), a related starting material, to introduce functionalities that can later be converted to alkyl groups. nih.govijpsr.comacs.org

Interactive Table: Comparison of FGI Strategies for Alkyl Chain Incorporation

| Synthetic Strategy | Key Intermediate | Alkylating Reagent(s) | Key Reactions | Control & Feasibility |

|---|---|---|---|---|

| Grignard Reaction / Dehydration | 1-Methyl-1-indanol | CH₃MgBr, Decyl nucleophile | Grignard addition, Dehydration, Conjugate addition, Hydrogenation | Good control over initial substitution; stereocontrol depends on final hydrogenation step. |

| Wittig Reaction | 1-Decylidene-3-methylindan | Decyl-triphenylphosphonium ylide | Wittig olefination, Hydrogenation | Requires a 3-methyl-1-indanone (B1362706) precursor. Provides excellent control for placing the decyl group. |

| Friedel-Crafts Acylation / Reduction | 1-Decanoyl-3-methylindan | Decanoyl chloride, AlCl₃ | Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction | A classic method to add a carbonyl group, which is then reduced to the alkyl chain. |

Stereoselective Alkylation Methodologies

Achieving stereocontrol in the synthesis of 1,3-disubstituted indans like this compound is a significant challenge. The relative orientation of the decyl and methyl groups (cis or trans) is determined in the step where the second substituent is introduced or in a subsequent reduction step.

One of the most effective methods for achieving stereoselectivity is through the asymmetric alkylation of a prochiral indanone precursor. This establishes a stereocenter early in the synthesis, which can then direct the stereochemistry of subsequent transformations. Chiral phase-transfer catalysis has proven particularly effective for this purpose. For instance, the methylation of an indanone derivative using a chiral cinchona alkaloid-derived catalyst has been shown to produce high enantiomeric excess (ee). thieme-connect.comacs.orgscispace.comphasetransfer.com This creates a chiral 2-methyl-1-indanone, which can then be elaborated to the final product, influencing the stereochemical outcome of the addition of the decyl group.

Furthermore, diastereoselective reduction of an indanone intermediate that already contains one substituent can control the stereochemistry at the newly formed stereocenter. For example, the reduction of a 3-substituted-1-indanone can lead preferentially to one diastereomer of the corresponding indanol, which can then be converted to the final alkylated product. rsc.orgnih.gov

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of the indan framework and its derivatives. Various catalytic systems, including transition metals, Lewis acids, and phase-transfer catalysts, play crucial roles in key synthetic steps.

Role of Transition Metal Catalysts (e.g., Palladium)

Palladium catalysis is a cornerstone in modern organic synthesis and is instrumental in constructing the indanone core, a key precursor to this compound. rsc.org Palladium-catalyzed reactions enable the formation of the five-membered ring through various annulation strategies, often with high efficiency and functional group tolerance. acs.orgacs.org

Key palladium-catalyzed methods include:

Heck Reaction: Intramolecular Heck reactions can be used to cyclize suitable alkenyl arenes to form the indan skeleton. researchgate.net More advanced one-pot Heck-aldol annulation cascades have also been developed. liv.ac.uk

C-H Activation/Annulation: Modern methods involve the palladium-catalyzed C-H activation of a benzaldehyde, followed by annulation with an alkene like norbornene, to directly build the indanone skeleton. acs.orgacs.org

Reductive Heck Reaction: This method allows for the synthesis of 3-aryl-1-indanones from 2'-iodochalcone precursors using palladium nanoparticles as a catalyst. researchgate.net

Interactive Table: Overview of Palladium-Catalyzed Indanone Syntheses

| Reaction Type | Starting Materials | Catalyst System (Typical) | Key Advantage | Reference |

|---|---|---|---|---|

| Heck-Aldol Cascade | Salicylaldehyde triflates, vinyl ethers | Pd(OAc)₂, dppp | One-pot synthesis of multisubstituted indanones. | liv.ac.uk |

| C-H Annulation | o-Bromobenzaldehydes, Norbornene | Pd(OAc)₂, P(o-tol)₃ | Direct construction of indanone via C-H activation. | acs.orgacs.org |

| Reductive Heck | 2'-Iodochalcones | Palladium Nanoparticles (Pd-BNP) | Straightforward, single-step synthesis with a reusable catalyst. | researchgate.net |

Lewis Acid Catalysis

Lewis acid catalysis is most prominently used in the intramolecular Friedel-Crafts acylation, a classic and robust method for synthesizing 1-indanones. nih.gov This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride onto the aromatic ring.

Commonly used Lewis acids for this transformation include:

Aluminum chloride (AlCl₃)

Tin(IV) chloride (SnCl₄)

Niobium(V) chloride (NbCl₅) researchgate.net

Metal triflates such as Tb(OTf)₃ researchgate.net

The Lewis acid activates the acyl group, facilitating the electrophilic aromatic substitution that closes the five-membered ring. oup.com While effective, traditional methods often require stoichiometric amounts of the Lewis acid. orgsyn.org Modern variations focus on using catalytic amounts of stronger Lewis acids or superacids to promote the reaction under milder conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Phase-Transfer Catalysis in Alkylated Indan Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants located in immiscible phases, such as an aqueous base and an organic substrate. phasetransfer.com In the context of synthesizing alkylated indans, PTC is particularly valuable for C-alkylation reactions. ias.ac.inresearchgate.net

A key application is the alkylation of the active methylene (B1212753) group (C2) of 1,3-indandione or the α-position (C2) of a 1-indanone. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogensulfate, transports an anion (e.g., hydroxide) from the aqueous phase to the organic phase. This anion then deprotonates the substrate, generating a nucleophilic enolate in the organic phase, which can then react with an alkylating agent (e.g., methyl iodide or 1-bromodecane). ias.ac.in

The most significant contribution of PTC to this field is in asymmetric synthesis. The use of chiral phase-transfer catalysts derived from cinchona alkaloids allows for the enantioselective alkylation of prochiral indanones. thieme-connect.comacs.orguni-giessen.denih.gov This methodology, pioneered in the synthesis of (+)-indacrinone, provides a highly effective route to establishing a stereocenter with high enantiomeric excess, which is a critical step in the stereoselective synthesis of molecules like this compound. thieme-connect.comscispace.comphasetransfer.com

Multicomponent Reactions and One-Pot Syntheses of Substituted Indans

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry as they involve the sequential reaction of three or more starting materials in a single vessel to form a product that incorporates all or most of the atoms from the reactants. rsc.orgresearchgate.net This approach enhances efficiency by reducing the number of operational steps, saving time, and minimizing waste. researchgate.net One-pot syntheses, a related strategy, involve multiple consecutive reactions within the same reactor, avoiding the need for isolation and purification of intermediate compounds. organic-chemistry.org

Recent advancements have led to several effective one-pot methods for synthesizing substituted indanones, which are common precursors to indan derivatives.

Rhodium-Catalyzed Tandem Reactions: An efficient protocol for accessing diverse 2,3-substituted indanones involves a rhodium-catalyzed reaction in water. acs.orgacs.org This one-pot process utilizes 2-formylarylboronic acids and various functionalized alkynes, proceeding through a tandem carborhodium/cyclization and subsequent intramolecular proton shift. acs.orgorganic-chemistry.org A key advantage of this method is its use of water as the sole solvent under mild, ligand-free conditions, aligning with the principles of green chemistry. acs.orgorganic-chemistry.org The reaction demonstrates broad compatibility with a range of functional groups on the alkyne component. organic-chemistry.org

Antimony(V)-Catalyzed Cyclizations: A novel one-pot synthesis of 2,3-disubstituted indanones has been developed using a catalytic amount of antimony pentafluoride (SbF₅). organic-chemistry.org This reaction couples phenylalkynes with aldehydes, proceeding through what is described as a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization. organic-chemistry.org A notable feature of this method is its high stereoselectivity, exclusively affording the trans-isomer of the indanone products. organic-chemistry.org

Nickel-Catalyzed Domino Reactions: Researchers have also described a nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes. researchgate.net This process provides straightforward access to indanones with good yields and excellent regio- and diastereoselectivity. Mechanistic studies suggest the reaction proceeds via the formation of indenol intermediates, followed by a hydrogen autotransfer to yield the final indanone product. researchgate.net

Intramolecular Friedel-Crafts Reactions: Classic methods adapted into one-pot processes, such as the intramolecular Friedel–Crafts reaction, remain highly relevant. An efficient and scalable one-pot process for preparing 1-indanones from benzoic acids has been described, where the benzoic acid is first converted to an acyl chloride, which then reacts with ethylene, followed by an intramolecular Friedel–Crafts alkylation to form the indanone ring. beilstein-journals.org Microwave-assisted intramolecular Friedel–Crafts acylations have also been reported as an environmentally benign approach. beilstein-journals.org

These methodologies represent powerful tools for the construction of substituted indan frameworks, offering significant advantages in terms of efficiency and operational simplicity.

Comparative Analysis of Synthetic Efficiency and Selectivity for this compound Analogues

When synthesizing specific targets like this compound or its analogues, the choice of synthetic route is governed by factors such as efficiency (yield, step-economy) and selectivity (control over isomer formation). nih.govmdpi.com A comparative analysis of available methods reveals distinct advantages and limitations for each approach.

The primary goal in synthesizing analogues of this compound is to control the placement and stereochemistry of the decyl and methyl groups on the indan core. This requires high regioselectivity and, where applicable, diastereoselectivity.

Comparison of Synthetic Strategies:

| Synthetic Method | Reactants | Key Features | Selectivity | Efficiency & Conditions |

| Rhodium-Catalyzed One-Pot acs.orgorganic-chemistry.org | 2-Formylarylboronic acids, Alkynes | Uses water as solvent; no exogenous ligands required. | High regio- and diastereoselectivity reported. | Good to excellent yields under mild conditions. |

| Antimony(V)-Catalyzed One-Pot organic-chemistry.org | Phenylalkynes, Aldehydes | Employs a strong Lewis acid catalyst (SbF₅). | Complete trans-diastereoselectivity. | Moderate to high yields; avoids stoichiometric promoters. |

| Nickel-Catalyzed Domino researchgate.net | o-Bromoaryl aldehydes, Alkynes | Features a domino reductive cyclization process. | Excellent regio- and diastereoselectivity. | Good yields; tolerant of various functional groups. |

| One-Pot Friedel-Crafts beilstein-journals.org | Benzoic acids, Ethylene | A more traditional approach adapted for one-pot scalability. | Primarily yields 1-indanones; selectivity depends on subsequent alkylation steps. | Generally efficient for the core structure but may require additional steps for substitution. |

Modern multicomponent and one-pot reactions, such as the rhodium- and nickel-catalyzed methods, offer superior control over the stereochemistry of 2,3-disubstituted indanones directly within the cyclization step. acs.orgresearchgate.net The SbF₅-catalyzed method is particularly noteworthy for its complete trans-selectivity, which could be highly advantageous for synthesizing specific diastereomers of indan analogues. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 1 Decyl 3 Methylindan

Electrophilic Aromatic Substitution Reactions on the Indan (B1671822) Moiety

The benzene (B151609) ring of the indan core is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for aromatic compounds. scripps.edu In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. nih.gov The rate and regioselectivity of these reactions on 1-decyl-3-methylindan are significantly influenced by the two alkyl groups already present on the cyclopentane (B165970) portion of the indan structure.

The decyl and methyl groups are classified as electron-donating groups (EDGs). researchgate.net Through an inductive effect, they increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. researchgate.net Consequently, these alkyl groups are considered activating groups. researchgate.net

Furthermore, electron-donating groups direct incoming electrophiles to the ortho and para positions relative to their point of attachment. ekb.eg In the case of this compound, the substitution pattern is determined by the combined directing effects of the fused cyclopentane ring and the alkyl groups. The positions on the aromatic ring are numbered 4, 5, 6, and 7. The primary sites for electrophilic attack are positions 4 and 6 (equivalent to ortho and para to the alkyl substituents on the cyclopentane ring). Steric hindrance from the decyl and methyl groups may influence the ratio of substitution at these positions.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an additional alkyl group using an alkyl halide and a Lewis acid catalyst. nih.govlibretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgrsc.org This reaction is often preferred over alkylation as it is not prone to carbocation rearrangements and the resulting ketone is less reactive than the starting material, preventing multiple substitutions. wikipedia.org

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-1-decyl-3-methylindan and 6-Nitro-1-decyl-3-methylindan |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-1-decyl-3-methylindan and 6-Bromo-1-decyl-3-methylindan |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 4-Acetyl-1-decyl-3-methylindan and 6-Acetyl-1-decyl-3-methylindan |

Reactions Involving the Alkyl Chains (Decyl and Methyl)

The decyl and methyl side chains of this compound also exhibit characteristic reactivity, particularly at the carbon atoms directly attached to the indan ring system (benzylic positions).

The benzylic C-H bonds of the alkyl groups are weaker than other C-H bonds in the chains due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This makes these positions susceptible to free-radical reactions. wikipedia.org

A key example is free-radical halogenation . In the presence of UV light or a radical initiator, this compound can react with halogens (typically bromine) to selectively substitute a hydrogen atom at a benzylic position. For the methyl group, this would occur on the methyl carbon itself. For the decyl group, the most reactive site would be the carbon atom directly attached to the indan ring.

The general mechanism involves three steps:

Initiation: Formation of halogen radicals.

Propagation: Abstraction of a benzylic hydrogen by a halogen radical to form a resonance-stabilized benzylic radical, which then reacts with a halogen molecule.

Termination: Combination of two radicals.

The alkyl side chains, particularly at the benzylic position, can be oxidized under vigorous conditions. unizin.orgopenstax.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl chain on an aromatic ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.org

In the case of this compound, both the decyl and methyl groups have benzylic hydrogens. However, the reaction typically cleaves the rest of the alkyl chain, converting the entire side chain into a carboxylic acid group at the point of attachment to the ring. libretexts.org For example, oxidation of the methyl group would lead to a carboxylic acid at the 3-position of the indan ring, and oxidation of the decyl group would result in a carboxylic acid at the 1-position. The reaction proceeds via a complex mechanism that is believed to involve the formation of benzylic radical intermediates. openstax.org

| Reaction Type | Reagents | Reactive Site | Primary Product Type |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), light/peroxide | Benzylic C-H on decyl and methyl groups | Benzylic bromides |

| Side-Chain Oxidation | KMnO₄, heat | Benzylic C-H on decyl and methyl groups | Carboxylic acids (at the point of attachment) |

Cycloaddition Reactions and their Applicability to Indan Systems (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org

The aromatic ring of the indan moiety in this compound is generally not a suitable diene for a standard Diels-Alder reaction. The high stability of the aromatic system means that it is reluctant to undergo reactions that would disrupt its aromaticity. Therefore, the benzene portion of the molecule is unreactive as a diene under typical Diels-Alder conditions.

However, the applicability of cycloaddition reactions to indan systems is not entirely precluded. If the indan structure were modified to contain a diene, for instance, attached as a substituent to the aromatic ring or as part of a more complex fused system, then it could potentially participate in Diels-Alder reactions. Furthermore, other types of cycloadditions, such as [2+2] or [3+2] cycloadditions, could be envisaged if appropriate functional groups were present on the molecule. wikipedia.orglibretexts.org For this compound itself, without further functionalization, its participation in common cycloaddition reactions is highly unlikely.

Functionalization at Saturated Carbon Centers of the Cyclopentane Ring

Direct functionalization of the saturated C-H bonds of the cyclopentane ring in this compound is a significant challenge. These C(sp³)-H bonds are generally unreactive due to their high bond dissociation energies and low polarity.

Modern synthetic methods, however, are emerging to address this challenge through C-H activation . scripps.edu These reactions often employ transition metal catalysts to selectively cleave a C-H bond and replace the hydrogen with another functional group. This approach can provide a more direct route to complex molecules without the need for pre-functionalization.

For the cyclopentane ring of this compound, such a strategy could potentially introduce new functional groups at various positions. The regioselectivity of these reactions would be dependent on the specific catalyst and directing groups used. This area of research is at the forefront of organic synthesis and offers potential for the novel modification of saturated carbocyclic frameworks like the one present in indan.

Mechanistic Pathways of Indan-Based Reactions

The reactions of this compound proceed through distinct mechanistic pathways depending on the part of the molecule involved.

Electrophilic Aromatic Substitution: The mechanism for reactions on the aromatic ring involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. rsc.org The reaction proceeds in two main steps:

Attack of the π-electron system of the aromatic ring on the electrophile (E⁺), forming the arenium ion. This is the slow, rate-determining step as it temporarily disrupts aromaticity.

Loss of a proton (H⁺) from the arenium ion to a base, restoring the aromatic system.

The stability of the arenium ion is a key factor in determining the regioselectivity. For this compound, the positive charge in the arenium ion can be delocalized onto the carbon atoms bearing the alkyl substituents, which provides additional stabilization for attack at the ortho and para positions.

Radical Chain Reactions: Reactions at the benzylic positions of the alkyl side chains, such as free-radical halogenation, proceed via a radical chain mechanism. srmist.edu.in This involves:

Initiation: Homolytic cleavage of a weak bond (e.g., in a radical initiator or the halogen molecule) to generate free radicals.

Propagation: A series of steps where a radical reacts to form a new bond and another radical, which continues the chain. For benzylic bromination, this involves abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical.

Termination: The reaction is concluded when two radicals combine.

Oxidative Pathways: The mechanism for the side-chain oxidation of the decyl and methyl groups is complex but is understood to involve radical intermediates at the benzylic position. unizin.org The presence of a benzylic hydrogen is crucial for the initiation of this process.

Kinetic Investigations of Reaction Rates

Table 1: Hypothetical Kinetic Data for a Functionalization Reaction of this compound

| Experiment | [this compound] (mol/L) | [Reagent] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes to demonstrate how kinetic studies might be conducted.

The long decyl chain might introduce steric hindrance, potentially slowing down reactions at the nearby C1 position of the indan ring compared to less substituted indans. Conversely, the electron-donating nature of the alkyl groups could activate the aromatic ring towards electrophilic substitution.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the detailed mechanism of a chemical transformation. For reactions involving this compound, various reactive intermediates could be postulated depending on the reaction type.

In radical reactions , such as halogenation initiated by UV light, a benzylic radical at the C1 or C3 position could be formed as an intermediate. The stability of this radical would be enhanced by resonance with the aromatic ring.

In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring would lead to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The position of substitution would be directed by the activating effect of the fused cyclopentyl ring and the alkyl substituents.

For nucleophilic substitution at the benzylic positions (C1 or C3), the mechanism could proceed through either an SN1 or SN2 pathway. An SN1 reaction would involve the formation of a carbocation intermediate, which would be stabilized by the adjacent aromatic ring. An SN2 reaction would proceed through a single transition state without a discrete intermediate. The steric bulk of the decyl group might disfavor an SN2 attack at the C1 position.

Spectroscopic techniques such as NMR and mass spectrometry, combined with computational modeling, would be instrumental in identifying and characterizing these transient species.

Catalysis in Transformations of this compound and its Derivatives

Catalysis plays a pivotal role in the selective and efficient functionalization of molecules like this compound. Various catalytic strategies can be employed to achieve desired transformations on either the aliphatic or aromatic portions of the molecule.

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. nacatsoc.org This approach offers advantages in terms of catalyst separation and recycling. For transformations of this compound, solid acid or base catalysts, or supported metal catalysts could be utilized.

For instance, zeolites or sulfated zirconia could catalyze isomerization or cracking reactions of the decyl chain at elevated temperatures. Supported metal catalysts, such as palladium or platinum on carbon, are commonly used for hydrogenation of the aromatic ring or hydrogenolysis reactions.

Table 2: Potential Heterogeneous Catalytic Transformations of this compound

| Catalyst | Reactant(s) | Product Type |

| Pd/C | H₂ | Hydrogenated indan derivative |

| Pt/Al₂O₃ | H₂ | Isomerized alkyl chain |

| H-ZSM-5 | Heat | Cracked smaller hydrocarbons |

This table provides examples of potential applications of heterogeneous catalysis for the transformation of alkyl-substituted indans.

The choice of catalyst and reaction conditions would be critical to control the selectivity of the transformation.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. wikipedia.org This often allows for milder reaction conditions and higher selectivity compared to heterogeneous catalysis. Transition metal complexes are widely used as homogeneous catalysts for a variety of organic transformations.

For this compound and its derivatives, homogeneous catalysts could be employed for C-H activation/functionalization of the aromatic ring or the aliphatic side chains. For example, rhodium or iridium complexes could catalyze the directed ortho-C-H borylation or arylation of the indan's benzene ring. Palladium catalysts are well-known for their utility in cross-coupling reactions, which could be used to introduce new functional groups onto the indan skeleton, provided a suitable leaving group is present. nih.gov

Table 3: Examples of Homogeneous Catalysis for Indan Functionalization

| Catalyst System | Reaction Type | Potential Functionalization |

| [Rh(cod)Cl]₂ / ligand | C-H Borylation | Introduction of a boryl group on the aromatic ring |

| Pd(OAc)₂ / phosphine (B1218219) ligand | Heck Coupling | Formation of a C-C bond with an alkene |

| Grubbs' Catalyst | Ring-Opening Metathesis | Polymerization of a derivative with an olefinic group |

This table illustrates potential applications of homogeneous catalysis for the functionalization of indan derivatives.

The design of the ligand coordinated to the metal center is crucial for controlling the reactivity and selectivity of the catalytic process.

Organocatalysis and Biocatalysis for Indan Functionalization

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis. nih.gov These methods often provide high levels of stereoselectivity, which is particularly important in the synthesis of chiral molecules.

Organocatalysis , which uses small organic molecules as catalysts, could be applied to the asymmetric functionalization of indan derivatives. For example, chiral aminocatalysts could be used for the enantioselective α-functionalization of a carbonyl group introduced onto the decyl side chain. Chiral phosphoric acids are effective catalysts for a variety of asymmetric transformations and could potentially be used to control the stereochemistry of reactions involving the indan core.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov Enzymes offer unparalleled selectivity and can operate under mild, environmentally benign conditions. For a molecule like this compound, enzymes such as cytochromes P450 could be used for the selective hydroxylation of the alkyl chain or the aromatic ring. Lipases could be employed for the kinetic resolution of racemic mixtures of functionalized this compound derivatives.

The application of these modern catalytic methods could open up new avenues for the synthesis of novel and valuable derivatives of this compound with controlled stereochemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Decyl 3 Methylindan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-Decyl-3-methylindan provide the fundamental framework for its structural analysis. The chemical shifts are influenced by the electronic environment of each nucleus, with the indan (B1671822) scaffold, the long decyl chain, and the methyl group each imparting characteristic signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display a range of signals from the aliphatic protons of the decyl chain and the methyl group, typically in the upfield region (δ 0.8-3.5 ppm), to the aromatic protons of the indan ring in the downfield region (δ 7.0-7.5 ppm). The benzylic protons on the indan ring are expected to be diastereotopic, leading to more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The aliphatic carbons of the decyl chain and the methyl group will resonate at higher field (δ 14-40 ppm), while the carbons of the indan ring, particularly the aromatic carbons, will appear at lower field (δ 120-145 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indan-H1 | 3.1 - 3.4 | 45 - 50 |

| Indan-H2 | 1.9 - 2.2 (diastereotopic) | 30 - 35 |

| Indan-H3 | 3.3 - 3.6 | 40 - 45 |

| Indan-Ar-H | 7.0 - 7.5 | 120 - 128 |

| Indan-Ar-C (quaternary) | - | 140 - 145 |

| Methyl-H (on C3) | 1.2 - 1.4 (doublet) | 20 - 25 |

| Decyl-CH₂ (α to indan) | 1.5 - 1.7 | 35 - 40 |

| Decyl-(CH₂)₈ | 1.2 - 1.4 (multiplets) | 22 - 32 |

| Decyl-CH₃ | 0.8 - 0.9 (triplet) | 14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and the relative stereochemistry in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the protons on C1, C2, and C3 of the indan ring, confirming their adjacency. It will also delineate the sequential connectivity of the protons along the decyl chain. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is crucial for unambiguously assigning the ¹³C signals based on the more readily assigned ¹H spectrum. youtube.comemerypharma.com For instance, the proton signal at ~0.85 ppm will show a cross-peak with the carbon signal at ~14 ppm, confirming the terminal methyl group of the decyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. sdsu.edulibretexts.org This technique is vital for connecting different structural fragments. For example, HMBC correlations are expected between the benzylic proton at C1 and the aromatic carbons, as well as between the protons of the α-methylene group of the decyl chain and the C1 carbon of the indan ring, thus confirming the attachment point of the alkyl chain.

The flexible decyl chain and the stereocenters in the indan ring suggest that this compound can adopt various conformations. Advanced NMR techniques can provide insights into these dynamic processes.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is essential for determining the preferred conformation and stereochemistry. For example, NOE correlations between the methyl group protons and the protons on the decyl chain could indicate a folded conformation.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as conformational changes or restricted bond rotations. For this compound, VT-NMR could provide information on the motional freedom of the decyl chain.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is characteristic of the functional groups present.

Key Predicted FT-IR Absorptions for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Aliphatic C-H Bend (CH₃, CH₂) | 1470 - 1370 | Medium |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | Strong |

The strong C-H stretching bands below 3000 cm⁻¹ are characteristic of the saturated alkyl portions of the molecule, while the weaker bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds. vscht.cz The pattern of the aromatic C=C stretching and C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene (B151609) ring.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Key Predicted Raman Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2960 - 2850 | Strong |

| Aromatic Ring Breathing | ~1600 and ~1000 | Strong |

| Aliphatic C-C Stretch | 1100 - 800 | Medium |

The aromatic ring breathing modes are often strong in the Raman spectrum and are characteristic of the substituted benzene ring. Analysis of the band shapes in Raman spectroscopy can provide information about the conformational order and intermolecular interactions. For instance, changes in the width and position of the C-H stretching bands can indicate changes in the packing and ordering of the alkyl chains.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic molecules like this compound. Through ionization and subsequent analysis of ion masses, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the elemental composition of a compound with high accuracy. For this compound, with a molecular formula of C₂₀H₃₂, HRMS can distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

The technique provides a measured mass-to-charge ratio (m/z) that is typically accurate to within a few parts per million (ppm) of the theoretical calculated mass. This level of precision is crucial for unequivocally confirming the molecular formula.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₃₂ |

| Theoretical Monoisotopic Mass (Calculated) | 272.25040 u |

| Ion Species | [M+H]⁺ |

| Theoretical m/z of Ion | 273.25768 |

| Hypothetical Measured m/z | 273.25751 |

| Mass Accuracy (ppm) | -0.62 |

This high degree of accuracy would provide strong evidence to confirm the elemental composition of C₂₀H₃₂ for the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm molecular structure by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is predictable and characteristic of the molecule's structure.

For this compound, fragmentation is expected to occur at energetically favorable locations. Key fragmentation pathways include:

Benzylic Cleavage: The bond between the first and second carbon of the decyl chain (the Cα-Cβ bond) is a favored cleavage point due to the stability of the resulting benzylic carbocation. This is often the most significant fragmentation pathway for long-chain alkylaromatics.

Loss of the Alkyl Chain: Cleavage of the bond connecting the decyl group to the indan ring can occur, leading to an ion corresponding to the methylindan cation.

Fragmentation Along the Alkyl Chain: A series of fragment ions can be produced by successive losses of CₙH₂ₙ₊₁ units along the decyl chain, typically resulting in clusters of peaks separated by 14 Da (–CH₂–).

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Proposed Ion Formula | Proposed Structure/Origin | Relative Abundance |

| 272 | [C₂₀H₃₂]⁺ | Molecular Ion | Low |

| 145 | [C₁₁H₁₃]⁺ | Benzylic cleavage (loss of C₉H₁₉ radical). This is often the base peak. | High |

| 131 | [C₁₀H₁₁]⁺ | Loss of the C₁₀H₂₁ decyl radical. | Medium |

| 117 | [C₉H₉]⁺ | Loss of the decyl group and a methyl group. | Medium-Low |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzene fragmentation. | Low |

| 43, 57, 71... | CₙH₂ₙ₊₁⁺ | Ions resulting from fragmentation within the decyl chain. | Low-Medium |

The identification of these specific product ions provides definitive structural confirmation, distinguishing this compound from its isomers.

X-ray Diffraction Analysis for Solid-State Structure (if applicable to derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. However, this compound, with its long, flexible alkyl chain, is likely to be an oil or a low-melting-point solid at ambient temperatures, making single-crystal X-ray diffraction on the parent compound itself impractical.

This technique would become highly relevant for solid, crystalline derivatives of this compound. If such a derivative were synthesized (e.g., through a reaction creating a more rigid and polar functional group that facilitates crystallization), X-ray diffraction analysis would provide precise information on:

Molecular Conformation: The exact spatial arrangement of the indan ring and the decyl chain in the solid state.

Bond Lengths and Angles: High-precision measurements of all covalent bonds and angles within the molecule.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral centers (C1 and C3 of the indan ring).

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces.

Hyphenated Techniques for Mixture Analysis (e.g., GC-MS, LC-MS)

In practical applications, this compound may exist as a component within a complex mixture, such as a lubricant base oil or a petroleum fraction. Hyphenated techniques, which couple a separation method with a detection method, are essential for its identification and quantification in such matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal technique for analyzing volatile and semi-volatile compounds like this compound. In this method, the mixture is first vaporized and separated based on boiling point and polarity in the GC column. As the separated this compound elutes from the column, it enters the mass spectrometer. Identification is achieved by matching both its retention time (the time it takes to travel through the column) and its mass spectrum (the fragmentation pattern as described in section 4.3.2) with those of a known standard or library data.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for this type of compound, LC-MS can also be used, particularly for less volatile mixtures or when derivatization is not desired. A reversed-phase LC method would separate components based on hydrophobicity. Coupling this to a mass spectrometer, likely using an ionization source such as Atmospheric Pressure Chemical Ionization (APCI) which is well-suited for nonpolar molecules, would allow for the detection and identification of this compound based on its retention time and molecular weight.

Thermal Analysis (e.g., DSC, TGA) for Material Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a compound like this compound, which could be used as a high-performance fluid or lubricant, understanding its material behavior under thermal stress is critical.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis is used to determine the thermal stability and decomposition profile of a material. For this compound, a TGA scan would reveal the onset temperature of decomposition, indicating the upper-temperature limit of its utility. Studies on analogous long-chain alkylbenzenes show they possess high thermal stability, often decomposing at temperatures well above 300°C. The TGA curve would likely show a single-step weight loss corresponding to the complete volatilization and decomposition of the compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. For a material with a long alkyl chain, DSC is valuable for observing phase behavior. A typical DSC thermogram for this compound might show:

A glass transition (Tg) on cooling, where the liquid material becomes a rigid, amorphous solid.

A crystallization exotherm (Tc) upon cooling or subsequent heating, if the material can organize into a crystalline structure.

A melting endotherm (Tm) upon heating, corresponding to the transition from a solid to a liquid state.

These thermal properties are crucial for defining the operational temperature range of a material.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Hypothetical Value | Significance |

| TGA | Onset of Decomposition (Tₒ) | ~330 °C | Indicates high thermal stability, suitable for high-temperature applications. |

| DSC | Glass Transition Temp. (Tg) | ~ -60 °C | Defines the transition from a brittle, glassy state to a more rubbery state. |

| DSC | Melting Point (Tm) | ~ -15 °C | The temperature at which the solid material melts into a liquid. |

Computational and Theoretical Investigations of 1 Decyl 3 Methylindan

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-decyl-3-methylindan. DFT methods offer a balance between computational cost and accuracy, making them a valuable tool for studying molecules of this size.

The structural flexibility of this compound, primarily due to the decyl chain and the stereochemistry of the indan (B1671822) core, gives rise to a complex potential energy surface with numerous possible conformations. Geometric optimization using DFT allows for the identification of the most stable conformers, which are the energetically favorable three-dimensional arrangements of the atoms.

Conformational analysis of similar flexible molecules, such as long-chain alkylbenzenes and substituted cyclic systems, has shown that the lowest energy conformations are a result of a delicate balance between steric hindrance, van der Waals interactions, and intramolecular hydrogen bonding (if applicable). For this compound, the orientation of the decyl chain relative to the indan ring system is a key determinant of conformational stability. DFT calculations can predict bond lengths, bond angles, and dihedral angles for each stable conformer with high precision. These calculations often reveal that extended or folded conformations of the alkyl chain can have significantly different energies, with energy differences that can exceed 5 kcal/mol in some cases. mdpi.com

A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, can map out the rotational barriers and identify the most stable arrangements. For this compound, this would involve systematically rotating the bonds within the decyl chain and at its point of attachment to the indan ring.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative DFT Data)

| Conformer | Description | Relative Energy (kcal/mol) |

| C1 | Extended decyl chain, anti-periplanar | 0.00 |

| C2 | Gauche interaction in the decyl chain | 0.85 |

| C3 | Folded decyl chain interacting with the indan ring | 2.10 |

| C4 | Kinked decyl chain | 1.50 |

Note: This table is illustrative and based on typical results for similar molecules. Actual values would require specific DFT calculations for this compound.

The electronic structure of this compound can be thoroughly investigated using DFT, with a focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A smaller energy gap generally implies higher reactivity and greater polarizability. For this compound, the HOMO is expected to be localized primarily on the electron-rich indan ring, while the LUMO may be distributed over both the aromatic and aliphatic parts of the molecule.

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. In this compound, the aromatic ring is expected to show a negative electrostatic potential, making it a likely site for electrophilic attack.

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | 0.85 |

| HOMO-LUMO Gap | 7.05 |

Note: This table is illustrative. Precise values would be obtained from specific DFT calculations.

Vibrational frequency calculations using DFT are a powerful tool for predicting the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov

These calculated frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure and identify characteristic vibrational modes. nih.gov For this compound, key vibrational modes would include the C-H stretching of the aromatic and aliphatic parts, the C=C stretching of the benzene (B151609) ring, and various bending and rocking modes of the decyl chain and the indan core. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors are typically applied to improve the agreement. nih.gov

Table 3: Selected Calculated Vibrational Frequencies for this compound (Illustrative DFT Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Correlation |

| Aromatic C-H Stretch | 3100-3000 | 2990-2890 | Strong IR/Raman bands |

| Aliphatic C-H Stretch | 3000-2850 | 2890-2750 | Strong IR/Raman bands |

| Aromatic C=C Stretch | 1600-1450 | 1540-1400 | Characteristic IR/Raman bands |

| CH₂ Scissoring | 1470-1450 | 1420-1400 | IR absorption |

Note: This table is illustrative. Accurate assignments require comparison with experimental spectra.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational space of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of how the molecule moves and changes shape at the atomic level. aip.org

For a molecule with a long alkyl chain like this compound, MD simulations are particularly useful for understanding the flexibility of the decyl chain and its interactions with the indan core. aip.org These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent) and the timescales of conformational changes. By analyzing the trajectory of an MD simulation, one can determine properties such as the radius of gyration, end-to-end distance of the decyl chain, and the distribution of dihedral angles, which collectively describe the conformational landscape. aip.org

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the likely reaction pathways and transition states for reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

For instance, the reactivity of the indan core towards electrophilic substitution or the potential for oxidation at the benzylic positions can be investigated. DFT calculations can be employed to determine the activation energies for different reaction pathways, providing insights into the reaction kinetics and the most favorable mechanisms. The identification of transition state structures, which are first-order saddle points on the potential energy surface, is crucial for understanding the energy barriers of a reaction.

Machine Learning Approaches in Indan Chemical Research (e.g., for material discovery)

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, with applications in material discovery and property prediction. nih.gov For indan derivatives and other alkylated aromatic compounds, ML models can be trained on existing datasets of molecular structures and their corresponding properties to predict the properties of new, uncharacterized molecules. bme.huresearchgate.net

For example, a quantitative structure-property relationship (QSPR) model could be developed to predict properties such as boiling point, viscosity, or solubility of this compound based on its molecular descriptors. nih.gov These descriptors can be derived from the molecular structure and can include information about the number and type of atoms, functional groups, and topological indices. ML approaches can accelerate the screening of large chemical spaces for molecules with desired properties, which is particularly relevant in the discovery of new materials such as lubricants or surfactants where indan-based structures might be of interest. acs.org

Development of Structure-Reactivity Relationships (SRRs) for Indan Systems

Structure-Reactivity Relationships (SRRs) are a cornerstone of modern chemistry, aiming to correlate the chemical structure of a series of compounds with their reactivity. researchgate.net For indan systems, including this compound, developing SRRs is crucial for predicting their behavior in various chemical transformations and for designing new molecules with desired properties. Computational chemistry plays a pivotal role in establishing these relationships through the development of Quantitative Structure-Activity Relationship (QSAR) models. ajrconline.org

QSAR studies establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property. nih.gov For a series of indan derivatives, these descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These are readily calculated using quantum mechanical methods like DFT. nih.govresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational angles.

Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments. The partition coefficient (logP) is a classic example. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

To develop a QSAR model for a series of indan derivatives, the biological activity or a specific reactivity parameter would be experimentally measured. Then, a range of molecular descriptors for each compound in the series would be calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates the descriptors with the observed activity. nih.gov

For instance, a hypothetical QSAR study on the antioxidant activity of a series of substituted indans might reveal that activity increases with a lower HOMO-LUMO gap (indicating greater electron-donating ability) and a higher logP value (indicating better lipid solubility). Such a model would allow for the prediction of the antioxidant activity of a new, unsynthesized indan derivative, like this compound, based on its calculated descriptors.

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. ajrconline.org Once validated, these models become powerful tools for in silico screening of virtual compound libraries, prioritizing the synthesis of the most promising candidates and thereby accelerating the discovery process. nih.gov Molecular modeling studies on indan-based analogues as potent PPAR agonists have demonstrated the utility of this approach in drug design. researchgate.net

Below is an interactive table summarizing the types of descriptors commonly used in the development of SRRs and QSAR models for organic compounds, which would be applicable to the indan system.

| Descriptor Category | Examples | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electron-donating/accepting ability, polarity, reactivity sites |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size, shape, and bulkiness of the molecule |

| Hydrophobic | LogP, Water Solubility | Affinity for polar/nonpolar environments, bioavailability |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and connectivity |

The development of robust SRRs and QSAR models for indan systems, guided by computational and theoretical investigations, is a powerful strategy for understanding and predicting their chemical and biological behavior, and for the rational design of new indan-based molecules with tailored functionalities.

Derivatives, Analogues, and Structure Property Relationships Non Biological Focus

Synthesis and Characterization of Novel 1-Decyl-3-methylindan Analogues

The synthesis of novel analogues of this compound can be approached through several established synthetic methodologies for substituted indans. A common strategy involves the Friedel-Crafts acylation or alkylation of a suitable aromatic precursor, followed by cyclization and subsequent functional group manipulations. For instance, the synthesis could commence with the acylation of a benzene (B151609) ring with a long-chain acyl halide, followed by a series of reactions to construct the five-membered ring and introduce the methyl and decyl groups at the desired positions.

The characterization of these newly synthesized analogues would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in determining the connectivity of atoms and the stereochemical relationship between substituents. Mass spectrometry (MS) would confirm the molecular weight and provide information about the fragmentation patterns, aiding in structural elucidation. Infrared (IR) spectroscopy would be used to identify characteristic functional groups within the molecule.

Table 1: Potential Synthetic Strategies for this compound Analogues

| Strategy | Key Reactions | Potential Analogues |

| Friedel-Crafts Alkylation/Acylation | Reaction of an aromatic substrate with an alkyl or acyl halide in the presence of a Lewis acid catalyst. | Analogues with varied alkyl chain lengths or different substituents on the aromatic ring. |

| Intramolecular Cyclization | Formation of the indan (B1671822) ring system from a suitably substituted acyclic precursor. | Polycyclic analogues or those with fused ring systems. |

| Functional Group Interconversion | Modification of existing functional groups on the indan scaffold. | Introduction of hydroxyl, amino, or halogen groups for further derivatization. |

Stereochemical Aspects of Substituted Indans